molecular formula C6H14ClNO B2532809 cis-(3-Amino-1-methyl-cyclobutyl)methanol;hydrochloride CAS No. 2377032-18-1

cis-(3-Amino-1-methyl-cyclobutyl)methanol;hydrochloride

Cat. No.: B2532809
CAS No.: 2377032-18-1
M. Wt: 151.63
InChI Key: UGQQCZKOBVXBJZ-UHFFFAOYSA-N
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Description

cis-(3-Amino-1-methyl-cyclobutyl)methanol;hydrochloride: is a chemical compound with the molecular formula C6H14ClNO It is a hydrochloride salt form of cis-(3-amino-1-methyl-cyclobutyl)methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-(3-amino-1-methyl-cyclobutyl)methanol;hydrochloride typically involves the cyclization of appropriate precursors followed by the introduction of functional groups. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield. The use of advanced purification techniques such as crystallization and chromatography is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines or imines.

    Substitution: The compound can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Investigated for its potential role in biological pathways and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of cis-(3-amino-1-methyl-cyclobutyl)methanol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • trans-(3-Amino-1-methyl-cyclobutyl)methanol;hydrochloride
  • cis-(3-Amino-1-methyl-cyclopentyl)methanol;hydrochloride
  • cis-(3-Amino-1-methyl-cyclohexyl)methanol;hydrochloride

Uniqueness:

  • The cis configuration of the compound provides unique steric and electronic properties compared to its trans counterpart.
  • The cyclobutyl ring imparts distinct conformational rigidity, influencing its reactivity and interactions.

Properties

IUPAC Name

(3-amino-1-methylcyclobutyl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(4-8)2-5(7)3-6;/h5,8H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQQCZKOBVXBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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